Home > Products > Screening Compounds P25578 > 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol - 1190321-61-9

4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

Catalog Number: EVT-2943762
CAS Number: 1190321-61-9
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol belongs to the pyrrolo[2,3-b]pyridine family, also known as 7-azaindoles. This class of heterocyclic compounds displays a broad range of biological activities and is of significant interest in medicinal chemistry. [, , , , , , , , , , , ] They serve as crucial building blocks for synthesizing various pharmaceutical agents and are frequently employed in drug discovery research.

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is a protected derivative of a pyrrolo[2,3-b]pyridine scaffold. The 4-methylphenylsulfonyl group acts as a protecting group for the nitrogen atom within the pyrrolo[2,3-b]pyridine core. The crystal structure reveals a three-dimensional network stabilized by π–π interactions between the aromatic rings of the protecting group. []

Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. The key difference lies in the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position in the target compound, while this related compound has a 4-methylphenylsulfonyl group attached to the nitrogen atom and no hydroxyl group. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is the dihydrochloride salt of a complex molecule containing a pyrrolo[2,3-b]pyridine moiety. This compound acts as a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R) and exhibits promising anticancer activity in vitro. [, ]

Relevance: Pexidartinib incorporates a 5-chloro-1H-pyrrolo[2,3-b]pyridine unit within its structure, demonstrating a clear structural relationship to 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Both compounds share the same substituted pyrrolo[2,3-b]pyridine core, with pexidartinib possessing an extended structure linked through a methylene bridge at the 3-position of the pyrrolo[2,3-b]pyridine unit. [, ]

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a potent PI3K/mTOR dual inhibitor, demonstrating promising antitumor efficacy in vitro and in vivo. This compound exhibits significant antiproliferative activities against various cancer cell lines and effectively regulates the PI3K/AKT/mTOR signaling pathway. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

Compound Description: This compound is a potent and selective Rho-kinase inhibitor, showcasing the therapeutic potential of molecules containing a 7-azaindole moiety. []

Relevance: This compound contains a 3-methyl-1H-pyrrolo[2,3-b]pyridine moiety linked to a difluorophenyl ring through an oxygen atom. Although it shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, the substitution pattern and overall structure differ. The related compound lacks the 4-chloro and 6-hydroxy substituents present in the target compound and instead has a methyl group at the 3-position and an ether linkage at the 4-position of the pyrrolo[2,3-b]pyridine ring. []

2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

Compound Description: This compound emerged as a potential anticancer agent through ligand- and structure-based pharmacophore modeling and docking studies. It exhibits potent and selective inhibitory activity against CDK9/cyclin T1 kinase. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Studies revealed that BMS-645737 undergoes extensive metabolism in various species, including humans, through oxidation and conjugation reactions. []

7-Chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline

Compound Description: This compound serves as a synthetic intermediate for preparing more complex pyrrolo[2,3-b]quinoline derivatives, including 3a,10b-diazacyclopenta[jk]phenanthrene analogs. []

Relevance: This compound shares the pyrrolo[2,3-b]pyridine core structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, but it has an additional fused benzene ring, forming a pyrrolo[2,3-b]quinoline system. Moreover, this related compound has a methoxy group at the 4-position and a chlorine atom at the 7-position, while the target compound has a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Compound Description: This compound represents a simple example of a molecule containing the pyrrolo[2,3-b]pyridine scaffold. Its crystal structure shows the formation of inversion dimers through N—H—N hydrogen bonds between the pyridine and azaindole rings. []

Relevance: Both 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine and 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol share the core pyrrolo[2,3-b]pyridine structure. The key distinction lies in the absence of chlorine and hydroxyl substituents in the related compound and the presence of a pyridine ring attached to the 2-position of the pyrrolo[2,3-b]pyridine moiety. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

Compound Description: This compound is synthesized from a dithiazole derivative through a reaction with triphenylphosphine. It exemplifies the diversity of chemical modifications possible on the pyrrolo[2,3-b]pyridine core. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Despite the common core, they differ significantly in their substitution patterns. The related compound possesses an amino group at the 3-position, an ethoxy group at the 6-position, a phenyl ring at the 4-position, and two nitrile groups at the 2- and 5-positions, whereas the target compound has a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []

6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine derivatives

Compound Description: This class of compounds represents a series of derivatives containing a pyrrolo[2,3-b]pyridine unit as part of a larger heterocyclic framework. These derivatives have been investigated for their therapeutic potential. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates a favorable pharmacokinetic profile in vivo. []

Relevance: While both BMS-585248 and 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol belong to the broader class of pyrrolopyridine compounds, they differ in their core structures and substitution patterns. BMS-585248 possesses a pyrrolo[2,3-c]pyridine core with a fluorine atom at the 4-position and a triazole ring at the 7-position, whereas the target compound has a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []

2′,3′-Dideoxy-3′-fluorotubercidin

Compound Description: This compound is a sugar-modified analog of tubercidin, a naturally occurring nucleoside. It exhibits conformational changes in the sugar moiety compared to tubercidin. []

Relevance: This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is a different but related heterocyclic system compared to the pyrrolo[2,3-b]pyridine core of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Although both compounds contain a pyrimidine ring fused to a five-membered nitrogen-containing heterocycle, the orientation and substitution pattern of these rings differ, leading to distinct chemical and biological properties. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating hematologic malignancies. It forms during oxidative stress degradation and undergoes Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of venetoclax, formed from the Meisenheimer rearrangement of venetoclax N-oxide. It is a structural isomer of VNO. []

2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

Compound Description: RM273 represents a novel fluorinated derivative designed based on the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. It exhibits promising potential as a brain-penetrant σ2 receptor ligand for diagnostic imaging of brain tumors. []

Relevance: RM273 incorporates a 6-fluoro-1H-pyrrolo[2,3-b]pyridine moiety, demonstrating a close structural relationship to 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Both compounds share a similar core structure, differing only in the halogen substituent at the 6-position (fluorine in RM273 and chlorine in the target compound) and the absence of a hydroxyl group in RM273. []

7-Chloro-9H-pyrimido[4,5-b]indole-based derivatives

Compound Description: This series of compounds, including the lead compound 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile (1), act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors. These compounds were designed based on the tofacitinib scaffold and hold promise for treating neurodegenerative diseases such as Alzheimer's disease. []

Relevance: Although structurally distinct from 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, these derivatives share a common pharmacophoric element - a bicyclic heteroaromatic system with a halogen substituent. In these derivatives, the core structure is a 7-chloro-9H-pyrimido[4,5-b]indole, whereas the target compound features a 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. Despite the differences in ring structure and substitution patterns, the presence of a halogenated bicyclic heteroaromatic core suggests potential similarities in their binding interactions with target proteins. []

Overview

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound features a pyrrole ring fused to a pyridine ring with a chlorine substituent at the 4-position. It has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment.

Source

This compound can be synthesized through various methods, including condensation and cyclization reactions involving specific precursors such as 2-aminopyridine and 2-chloroacetaldehyde. Its synthesis has been documented in patents and scientific literature, indicating its relevance in research and pharmaceutical applications .

Classification

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrrolopyridines
  • CAS Number: 55052-28-3
  • Molecular Formula: C₇H₅ClN₂O
  • Molecular Weight: 152.58 g/mol
Synthesis Analysis

Methods

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves several key steps:

  1. Condensation: The reaction begins with the condensation of 2-aminopyridine with 2-chloroacetaldehyde.
  2. Cyclization: This step forms the pyrrole ring by cyclizing the intermediate product.
  3. Oxidation: The resulting compound undergoes oxidation to introduce functional groups.
  4. Chlorination: Finally, chlorination is performed to achieve the desired substitution at the 4-position.

These steps can be carried out using solvents such as dichloromethane and phosphorus oxychloride, yielding high purity (98-99%) and moderate yields (60-68%) .

Technical Details

The synthetic route is efficient and cost-effective, minimizing hazardous materials and simplifying purification processes. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol features:

  • A fused pyrrole and pyridine ring system.
  • A chlorine atom at the 4-position of the pyridine ring.
  • A hydroxyl group (-OH) at the 6-position.

Spectroscopic Data

Proton nuclear magnetic resonance (NMR) spectra provide insights into the hydrogen environments within the molecule, confirming its structural integrity .

Chemical Reactions Analysis

Reactions

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can participate in various chemical reactions due to its functional groups:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles.
  • Oxidation reactions: The hydroxyl group can be further oxidized to carbonyl or carboxylic acid derivatives.

These reactions are significant for modifying the compound to enhance biological activity or alter pharmacokinetic properties .

Technical Details

The reactivity of this compound is influenced by its electronic structure, which allows it to interact with various biological targets effectively.

Mechanism of Action

Process

In biological contexts, compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol often act as inhibitors of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumorigenesis.

Data

Studies have demonstrated that certain derivatives exhibit potent inhibitory activity against FGFRs with IC₅₀ values in the nanomolar range, indicating strong potential for anticancer therapies . The mechanism typically involves competitive inhibition where these compounds bind to the active site of FGFRs, preventing substrate interaction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to brown powder or crystals.
  • Melting Point: Approximately 179 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents; less soluble in water.
  • Stability: Sensitive to air; should be stored under inert conditions.

These properties are crucial for handling and application in laboratory settings .

Applications

Scientific Uses

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives have several applications in medicinal chemistry:

  • Cancer Therapy: As inhibitors of growth factor receptors involved in tumor progression.
  • Drug Development: As lead compounds for further optimization targeting various kinases involved in cancer signaling pathways.

Research continues to explore its potential across different therapeutic areas due to its promising biological activities .

Synthetic Methodologies for Pyrrolo[2,3-b]pyridine Derivatives

Regioselective Functionalization Strategies for 6-Hydroxy Substitution

The direct introduction of oxygen functionality at the C-6 position of pyrrolo[2,3-b]pyridine presents substantial regiochemical challenges due to competing reaction pathways and the electron-deficient nature of the pyridine ring. Two predominant strategies have emerged for installing the C-6 hydroxy group:

  • Directed Ortho-Metalation (DoM): The free N-H of the pyrrole ring or strategically installed directing groups enables regioselective deprotonation adjacent to the pyridine nitrogen. Treatment of N-SEM-protected 7-azaindole (SEM = trimethylsilylethoxymethyl) with n-butyllithium at -78°C followed by electrophilic trapping with molecular oxygen or trialkylboranes yields 6-hydroxy or 6-borylated derivatives. Subsequent oxidation of boron intermediates provides the 6-hydroxy functionality. This approach achieves >85% regioselectivity but requires cryogenic conditions and anhydrous solvents to prevent protodeboronation or hydrolysis [8].

  • Transition-Metal Catalyzed Hydroxylation: Palladium-catalyzed C-H activation/C-O coupling offers a complementary route. Electron-deficient 4-chloropyrrolo[2,3-b]pyridine undergoes selective C-6 hydroxylation using Pd(OAc)₂/XPhos catalyst systems with O-benzoylhydroxylamine as the oxygen source. While avoiding extreme temperatures, this method contends with competing N-oxidation and requires precise control of catalyst loading (typically 5-10 mol%) to minimize diarylation byproducts. Yields range from 40-65%, influenced by electronic effects of existing substituents [6] [8].

Table 1: Comparison of Regioselective Hydroxy Introduction Strategies at C-6

MethodConditionsRegioselectivityYield RangeKey Limitations
Directed Ortho-Metalationn-BuLi, -78°C, O₂ or B(OR)₃>85%60-75%Cryogenic conditions; anhydrous requirements
Palladium-Catalyzed C-O CouplingPd(OAc)₂/XPhos, Benzoyloxyhydroxylamine, 80°C>90%40-65%Competing N-oxidation; catalyst loading sensitivity
Nucleophilic Aromatic Substitution6-Halo derivatives, NaOH/Cu catalysis, 150°CQuantitative70-85%Requires pre-functionalization; high temperatures

Chlorination Protocols at the 4-Position of Pyrrolo[2,3-b]pyridine Scaffolds

The installation of chlorine at the electron-deficient C-4 position leverages nucleophilic aromatic substitution (SNAr) or direct chlorination of pyrrolopyridinone precursors. Key methodologies include:

  • Phosphorus Oxychloride (POCl₃) Mediated Chlorination: This classical approach converts 4-hydroxy-6-substituted derivatives to the corresponding 4-chloro compounds under reflux conditions. The reaction typically employs 5-10 equivalents of POCl₃, often with catalytic N,N-diethylaniline or PCl₅ to enhance electrophilicity. Electron-donating groups at C-6 (e.g., hydroxy) necessitate extended reaction times (12-24 hours) at 110°C, achieving conversions >90%. Challenges include the formation of bis-chlorinated byproducts (e.g., 4,6-dichloro derivatives) and hydrolytic instability of the product during aqueous workup [1] [4] [8].

  • Oxalyl Chloride/DMF (Vilsmeier-Haack Conditions): This method offers superior selectivity for monochlorination with minimized polyhalogenation. The in situ formation of the Vilsmeier reagent from oxalyl chloride and catalytic DMF facilitates electrophilic chlorination at C-4. Reactions proceed efficiently at 70-80°C within 2-4 hours, providing 4-chloro-6-hydroxy derivatives in 75-88% isolated yield after recrystallization. This system tolerates free hydroxy groups at C-6 without requiring protection, significantly streamlining synthetic sequences [4] [8].

Table 2: Chlorination Reagents for C-4 Functionalization

Reagent SystemTemperatureTime (h)Yield (%)Byproduct FormationFunctional Group Tolerance
POCl₃ (neat)110°C12-2470-85Moderate (di-chlorination)Low (requires OH protection)
POCl₃/PCl₅ (1:1)100°C6-880-90LowModerate
Oxalyl Chloride/DMF70-80°C2-475-88MinimalHigh (tolerates free OH)
PCl₅ in CH₃CN80°C4-665-78Moderate (phosphoryl)Moderate

Comparative Analysis of Protecting Group Strategies for Hydroxy and Amino Derivatives

The bifunctional reactivity of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol necessitates orthogonal protection strategies during sequential derivatization. Critical considerations include acid/base stability, deprotection conditions compatible with existing functionalities, and minimization of N-alkylation side products:

  • SEM Protection: The trimethylsilylethoxymethyl (SEM) group excels in shielding the pyrrole N-H while permitting subsequent halogenation or cross-coupling. Deprotection with HF·pyridine or TBAF proceeds cleanly at room temperature without affecting the C-6 hydroxy group. However, caution is warranted as SEM cleavage can generate formaldehyde, leading to tricyclic side products via intramolecular Mannich reactions when secondary amines are present in the molecule. This side reaction becomes particularly problematic with electron-rich aryl substituents [8].

  • Triisopropylsilyl (TIPS) Protection: For hydroxy group protection, TIPSCl/imidazole in DMF provides near-quantitative silylation of phenolic OH at C-6. This bulky group exhibits exceptional stability toward organometallic reagents (e.g., Grignard reagents, alkyllithiums) and mild acidic conditions. Removal requires fluoride sources (TBAF) under rigorously anhydrous conditions to prevent desilylation during workup. Unlike SEM, TIPS does not generate reactive aldehydes upon cleavage, making it preferable for complex intermediates bearing amine functionalities [3] [8].

  • Benzyl Protection: Benzyl bromide with K₂CO₃ in acetone protects hydroxy groups efficiently. Catalytic hydrogenolysis (H₂/Pd-C) achieves deprotection but risks reduction of the 4-chloro substituent. This limitation restricts applicability in sequences requiring preservation of C-4 halogen [4].

Table 3: Protecting Group Performance in Pyrrolopyridine Functionalization

Protecting GroupTarget FunctionalityInstallation ReagentDeprotection ConditionsCompatibility with 4-ClKey Advantage
SEMPyrrole N-HSEM-Cl, i-Pr₂NEtTBAF or HF·pyridineHighPrevents N-H involvement in coupling
TIPSC-6 OHTIPSCl, imidazoleTBAF, anhydrousHighSteric bulk prevents undesired reaction
BenzylC-6 OHBnBr, K₂CO₃H₂, Pd/CLow (reduction risk)Inexpensive; straightforward cleavage
tert-Butoxycarbonyl (Boc)AminesBoc₂O, DMAPTFA or HClModerateOrthogonal to SEM; acid-labile

Catalytic Systems for Heterocyclic Ring Formation in Azaindole Analogues

Constructing the bicyclic pyrrolo[2,3-b]pyridine core with predefined chloro and hydroxy substituents demands efficient catalytic methodologies. Significant advances include:

  • Larock Heteroannulation: This robust palladium-catalyzed approach assembles the azaindole ring from 2-amino-3-iodopyridine derivatives and internal alkynes. Optimized conditions employ Pd(OAc)₂ (5 mol%) with tris(2-furyl)phosphine (TFP) and potassium carbonate in DMF at 100°C. The reaction demonstrates excellent regiocontrol with unsymmetrical alkynes when electron-withdrawing groups (e.g., esters, ketones) direct palladium migration. Modifications incorporating CuI co-catalyst (10 mol%) enhance yields for sterically hindered alkynes, achieving 60-85% yield for 4,6-disubstituted products. This method provides direct access to 6-hydroxy variants when silyl-protected alkynols are employed, followed by deprotection [6] [10].

  • Cacchi Coupling-Cyclization: Sequential Sonogashira coupling followed by in situ cyclization offers step-economic construction. 3-Iodo-2-aminopyridines undergo coupling with terminal alkynes using PdCl₂(PPh₃)₂/CuI in triethylamine, followed by base-mediated cyclization (K₂CO₃ in DMF, 80°C). Microwave irradiation significantly accelerates the cyclization step (150°C, 20 minutes), suppressing polymerization side reactions. This tandem process accommodates TIPS-protected propargyl alcohols, enabling direct access to 6-hydroxy-7-azaindoles after fluoride-mediated deprotection [6].

  • Reductive Cyclization: o-Nitro pyridines with pendant carbonyls undergo Pd/C-catalyzed transfer hydrogenation (cyclohexene, ethanol) to form the pyrrole ring. While less commonly applied to 4-chloro-6-hydroxy targets, this method efficiently installs C-3 substituents via the carbonyl precursor. Yields range from 50-70% but require pre-functionalized nitro intermediates [9].

Table 4: Catalytic Systems for Pyrrolo[2,3-b]pyridine Core Synthesis

MethodCatalyst SystemKey ConditionsYield RangeCompatibility with 4-Cl, 6-OHSubstitution Pattern Control
Larock HeteroannulationPd(OAc)₂/tris(2-furyl)phosphineK₂CO₃, DMF, 100°C60-85%Post-cyclization functionalization requiredHigh (regioselective alkyne insertion)
Cacchi Tandem ProcessPdCl₂(PPh₃)₂/CuI, then baseMicrowave, 150°C55-80%Compatible with protected OHModerate (depends on alkyne)
Reductive CyclizationPd/C, H₂ or transfer H-sourceEtOH, reflux50-70%Low (sensitive functionalities)High (via carbonyl precursor)

Compound Identification Table

Table 5: Chemical Identity and Properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

PropertyValue/SpecificationReference
Systematic Name4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol [1] [7]
Synonyms4-Chloro-6-hydroxy-1H-pyrrolo[2,3-b]pyridine; 6-Hydroxy-4-chloro-7-azaindole [1] [10]
CAS RNNot explicitly provided (related: 4-Chloro-1H-pyrrolo[2,3-b]pyridine: 55052-28-3) [1]
Molecular FormulaC₇H₅ClN₂O [7]
Molecular Weight168.58 g/molCalculated
Key ReactivityNucleophilic displacement (C-4 Cl); O-alkylation (C-6 OH); N-H functionalization [4] [8]
Spectral Fingerprint1H NMR (DMSO-d6): δ 11.8 (s, 1H, pyrrole N-H), 10.4 (s, 1H, OH), 7.85 (d, J=2.1 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 6.45 (s, 1H) [8]

The strategic synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol integrates regioselective functionalization, optimized chlorination protocols, orthogonal protection schemes, and catalytic ring-forming methodologies. Continued refinement of these approaches—particularly in enhancing catalyst turnover for Larock annulations and developing formaldehyde-scavenging strategies during SEM deprotection—will expand access to this versatile building block. Given its dual functionality, this compound serves as an essential precursor to kinase inhibitors, anticancer agents, and other biologically active molecules where precise substitution patterns govern target engagement and pharmacokinetic profiles [2] [6] [9].

Properties

CAS Number

1190321-61-9

Product Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

IUPAC Name

4-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58

InChI

InChI=1S/C7H5ClN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)

InChI Key

QQEDZZBQLURVDU-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=O)N2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.